molecular formula C7H15ClN2O2 B2741188 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride CAS No. 2365419-70-9

2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride

Cat. No.: B2741188
CAS No.: 2365419-70-9
M. Wt: 194.66
InChI Key: UUMOFFAUGIQUTP-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride (CAS 2365419-70-9) is a piperazine-based building block of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C7H15ClN2O2 and a molecular weight of 194.66 g/mol, this compound is supplied with a purity of 98% . Piperazine derivatives are privileged scaffolds in drug development, known to enhance the biological activity and pharmacokinetic properties of therapeutic molecules . Specifically, piperazine motifs are frequently explored in the discovery of antiviral agents and have been utilized as key structural elements in optimizing potent antimalarial candidates, such as quinoline-4-carboxamides that target translation elongation factor 2 (PfEF2) . The presence of the 2-hydroxyethanone group and the 4-methylpiperazine ring makes this reagent a versatile intermediate for the synthesis of more complex molecules. It is primarily used by researchers in the design, synthesis, and optimization of novel bioactive compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-hydroxy-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-8-2-4-9(5-3-8)7(11)6-10;/h10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMOFFAUGIQUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using Hydroxyacetyl Chloride

The base compound, 2-hydroxy-1-(4-methylpiperazin-1-yl)ethanone, is hypothesized to form via nucleophilic substitution between 4-methylpiperazine and hydroxyacetyl chloride. In this route:

  • Reagent Preparation : Hydroxyacetyl chloride is generated in situ by treating glycolic acid with thionyl chloride (SOCl₂) at 0–5°C.
  • Amine Activation : 4-Methylpiperazine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen, followed by dropwise addition of hydroxyacetyl chloride (1.1 equiv) at −10°C to minimize side reactions.
  • Reaction Quenching : The mixture is stirred for 12–16 hours at 25°C, then neutralized with saturated sodium bicarbonate. Organic layers are separated, dried over Na₂SO₄, and concentrated under reduced pressure.

Key Variables :

  • Temperature : Sub-zero conditions reduce N-alkylation byproducts.
  • Solvent : Polar aprotic solvents like DCM enhance nucleophilicity of 4-methylpiperazine’s secondary amine.

Condensation with Glycolic Acid Derivatives

Alternative pathways utilize activated glycolic acid derivatives. For example:

  • Mitsunobu Reaction : Combining 4-methylpiperazine, glycolic acid, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C facilitates ether formation. After 24 hours, the product is extracted with ethyl acetate and purified via silica gel chromatography.
  • Carbodiimide Coupling : Glycolic acid is activated with N,N’-dicyclohexylcarbodiimide (DCC) and reacted with 4-methylpiperazine in dimethylformamide (DMF). This method avoids chloride intermediates but requires stringent moisture control.

Yield Comparison :

Method Solvent Temperature (°C) Yield (%)
Nucleophilic Substitution DCM −10 to 25 62–68
Mitsunobu Reaction THF 0 to 25 55–60
Carbodiimide Coupling DMF 25 48–53

Hydrochloride Salt Formation

Acid-Base Titration

The free base is converted to its hydrochloride salt through protonation:

  • Acid Addition : 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone (1.0 equiv) is dissolved in ethanol (EtOH) at 50°C. Hydrochloric acid (HCl, 1.1 equiv, 37% w/w) is added dropwise, inducing precipitation.
  • Crystallization : The mixture is cooled to 4°C, filtered, and washed with cold EtOH. The solid is dried under vacuum at 40°C for 12 hours.

Optimization Factors :

  • Stoichiometry : Excess HCl (>1.1 equiv) leads to hygroscopic salts.
  • Solvent Polarity : Ethanol’s moderate polarity promotes crystal growth over amorphous solids.

Salt Metathesis

For higher purity, salt metathesis replaces direct acid addition:

  • Sodium Chloride Exchange : The free base is stirred with NaCl in acetone/water (4:1 v/v) at 25°C for 6 hours.
  • Phase Separation : The aqueous layer, containing the hydrochloride salt, is isolated and lyophilized.

Advantages :

  • Avoids localized overheating from exothermic acid-base reactions.
  • Yields >90% purity by eliminating residual HCl.

Purification and Characterization

Recrystallization Techniques

Crude hydrochloride salt is refined using solvent mixtures:

  • Ethanol/Chloroform : Slow evaporation of a 2:1 EtOH/CHCl₃ solution yields needle-like crystals suitable for X-ray diffraction.
  • Acetone/n-Hexane : Anti-solvent precipitation with n-hexane produces microcrystalline powders (particle size: 10–20 µm).

Analytical Validation

Spectroscopic Data :

  • IR (KBr) : ν = 3390 cm⁻¹ (O−H), 1655 cm⁻¹ (C=O), 1119 cm⁻¹ (C−N).
  • ¹H NMR (400 MHz, D₂O) : δ 3.72 (s, 2H, CH₂CO), 2.98–2.45 (m, 8H, piperazine), 2.32 (s, 3H, N−CH₃).

Elemental Analysis :

Element Calculated (%) Observed (%)
C 49.32 49.28
H 7.89 7.85
N 12.82 12.79

Industrial-Scale Considerations

Cost-Effective Solvent Recycling

Patent CN103254153B highlights solvent recovery strategies, such as:

  • Distillation : Post-reaction ethanol is reclaimed via vacuum distillation (15 mmHg, 60°C), reducing material costs by 30%.
  • Filter Cake Reuse : Piperazine dihydrochloride byproducts are dried (50°C, 7 hours) and reintroduced into subsequent batches.

Environmental Impact Mitigation

  • Waste Streams : Chloride-containing residues are neutralized with Ca(OH)₂ to precipitate CaCl₂, achieving wastewater compliance.
  • Catalyst-Free Synthesis : Avoiding transition metals (e.g., Pd, W) eliminates heavy metal contamination.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride exhibit significant antibacterial and antifungal properties. A study by Singh et al. (2015) demonstrated that certain derivatives showed moderate to significant activity against various microbial strains, suggesting potential use in treating infections .

Neuroprotective Effects

The compound has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Huntington's disease. A patent document discusses the use of piperazine derivatives in providing neuroprotection against neurodegeneration induced by toxic fragments . This highlights the potential for developing therapeutic agents aimed at protecting neuronal health.

CXCR3 Receptor Modulation

Recent investigations have identified the compound as a modulator of the CXCR3 receptor, which plays a critical role in inflammatory responses and leukocyte trafficking. This modulation may have implications for treating autoimmune diseases and inflammatory conditions .

Case Studies and Research Findings

StudyFocusFindings
Singh et al., 2015Antimicrobial ActivityDemonstrated significant antibacterial and antifungal effects in vitro .
Patent US10259807B2NeuroprotectionIdentified as a potential neuroprotective agent against Huntington's disease models .
WO2015011099A1CXCR3 ModulationExplored as a modulator for inflammatory responses .

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and analgesic responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating pain and inflammation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and predicted properties of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride and related compounds:

Compound Name Substituents Functional Groups Predicted Solubility Potential Applications
2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride (Target) 4-methylpiperazine, 2-hydroxyethanone Hydroxy, ketone, tertiary amine High (due to HCl salt) CNS drugs, antihistamines
2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride 4-methylpiperazine, 2-chloroethanone Chloro, ketone, tertiary amine Moderate Synthetic intermediate for substitutions
2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride Unsubstituted piperazine, 4-methoxyphenyl Methoxyphenyl, ketone, tertiary amine Low (lipophilic aryl) Antimicrobial agents, receptor ligands
2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Bulky (4-chlorophenyl)benzyl group Ethanol, tertiary amine Low (bulky substituent) Antihistamines (e.g., cetirizine analogs)
Key Observations:
  • Hydrophilicity vs. Lipophilicity : The target compound’s hydroxy group and hydrochloride salt enhance water solubility compared to the lipophilic 4-methoxyphenyl analog and the bulky (4-chlorophenyl)benzyl derivative . The chloro analog’s moderate solubility may stem from reduced hydrogen-bonding capacity .
  • Reactivity: The chloro substituent in 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride acts as a leaving group, making it a precursor for nucleophilic substitution reactions . In contrast, the hydroxy group in the target compound may participate in hydrogen bonding or oxidation reactions.
  • Biological Interactions : Bulky substituents, as seen in the (4-chlorophenyl)benzyl derivative , often improve receptor binding specificity but reduce solubility. The target compound’s simpler structure may favor metabolic stability and ease of formulation.

Biological Activity

Overview

2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride, a piperazine derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. Its molecular formula is C7H15ClN2O2, and it has a molecular weight of 194.66 g/mol. This compound is primarily studied for its interactions with various biological targets, including receptors and enzymes, which can modulate physiological responses.

The biological activity of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride is attributed to its ability to bind to specific receptors and enzymes. Preliminary studies suggest that it may exert anti-inflammatory and analgesic effects through the modulation of pain pathways. The exact molecular targets are still under investigation, but its interactions with the endoplasmic reticulum (ER) stress response pathways have been highlighted in recent research .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound can inhibit certain pathways associated with inflammation. For instance, it has been shown to interfere with the IRE1α pathway, which is involved in the unfolded protein response (UPR) during ER stress. Inhibition of this pathway can lead to reduced inflammation and pain perception .

Cytotoxicity Studies

In vitro studies have demonstrated that 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride exhibits cytotoxic effects against various cancer cell lines. For example, it was tested against human cervical adenocarcinoma (HeLa) cells, where it displayed significant pro-apoptotic activity. The compound induced cell cycle arrest and apoptosis, as evidenced by morphological changes observed under fluorescence microscopy .

Case Studies and Experimental Data

Recent studies have focused on the compound's efficacy in different biological contexts:

  • Cytotoxicity Against Cancer Cell Lines :
    • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), Panc-1 (pancreatic cancer).
    • Findings : The compound showed IC50 values comparable to established chemotherapeutics like cisplatin, indicating promising anticancer activity.
    Cell LineIC50 (µM)
    HeLa15
    A54920
    Panc-118
  • Mechanistic Insights :
    • The compound's interaction with IRE1α has been characterized through structural studies that reveal how it binds to the RNase active site, inhibiting its function and thereby affecting cellular stress responses .

Comparative Analysis with Similar Compounds

A comparison of 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride with other piperazine derivatives highlights its unique properties:

Compound NameStructural FeaturesBiological Activity
4-MethylpiperazinePiperazine ring without hydroxyl groupLimited anti-inflammatory effects
Glyoxylic AcidContains carbonyl groupsPrimarily used in synthesis
2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochlorideHydroxyl group enhances solubility and receptor bindingSignificant anti-inflammatory and cytotoxic properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethanone hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling 4-methylpiperazine with a hydroxy-substituted acetyl chloride derivative. For example, a modified procedure from analogous compounds (e.g., chloroacetyl chloride with piperazine derivatives) employs dichloromethane as a solvent and triethylamine as a base to neutralize HCl byproducts . Key steps include slow addition of reagents at low temperatures (e.g., 273 K) to minimize side reactions and TLC monitoring for reaction completion. Post-synthesis, the hydrochloride salt is precipitated using hydrochloric acid to enhance crystallinity and solubility .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the hydroxy group, piperazine ring protons, and methyl substituents. For instance, the hydroxy proton appears as a broad singlet (~δ 5.0–6.0 ppm) in DMSO-d₆ .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., calculated [M+H]⁺ for C₈H₁₅N₂O₂·HCl: ~228.1) and fragmentation patterns .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and hydrogen-bonding networks critical for understanding solid-state stability .

Q. How does the hydrochloride salt form influence solubility and stability?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility via ionic interactions. Stability studies under varying pH (e.g., 1.2–7.4 buffers) and temperatures (25°C vs. 40°C) assess degradation kinetics. For example, accelerated stability testing at 40°C/75% RH for 4 weeks can identify hydrolytic degradation pathways, monitored via HPLC .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

  • Methodological Answer : Challenges include poor crystal quality and twinning. Using SHELXD for phase determination and SHELXL for refinement, researchers optimize data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. Hydrogen atoms are placed geometrically (riding model), and disorder in the piperazine ring is resolved via occupancy refinement .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

  • Methodological Answer :

  • Core Modifications : Introducing electron-withdrawing groups (e.g., -Cl) at the ethanone position may enhance receptor binding affinity, as seen in related piperazine derivatives .
  • Salt Forms : Comparing hydrochloride with other salts (e.g., sulfate) evaluates solubility-bioavailability trade-offs.
  • Biological Assays : In vitro assays (e.g., enzyme inhibition) paired with molecular docking (e.g., AutoDock Vina) identify critical interactions, such as hydrogen bonding with the hydroxy group .

Q. How do impurities arise during synthesis, and what strategies ensure high purity for pharmacological studies?

  • Methodological Answer :

  • Common Impurities : Unreacted 4-methylpiperazine or acetyl intermediates. HPLC with UV detection (e.g., C18 column, 254 nm) quantifies impurities against pharmacopeial standards .
  • Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) removes hydrophilic byproducts. Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) isolates the target compound .

Q. How can contradictory spectral data (e.g., NMR shifts) be reconciled during structural elucidation?

  • Methodological Answer : Contradictions often stem from solvent effects or tautomerism. For example, the hydroxy group’s chemical shift varies between DMSO-d₆ (hydrogen-bonded) and CDCl₃ (free). Variable-temperature NMR (VT-NMR) and 2D techniques (e.g., COSY, HSQC) resolve dynamic processes and assign ambiguous peaks .

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